2-Acetyl-N-cyclopentylhydrazine-1-carbothioamide
Description
2-Acetyl-N-cyclopentylhydrazine-1-carbothioamide is a hydrazinecarbothioamide derivative characterized by an acetyl group at the 2-position and a cyclopentyl substituent on the hydrazine nitrogen. These compounds typically exhibit diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, depending on their substituent patterns [7][10].
Properties
IUPAC Name |
1-acetamido-3-cyclopentylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3OS/c1-6(12)10-11-8(13)9-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,10,12)(H2,9,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYPNWFDHLPVOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=S)NC1CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-N-cyclopentylhydrazine-1-carbothioamide typically involves the reaction of cyclopentylamine with thiosemicarbazide, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-N-cyclopentylhydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted thioamides .
Scientific Research Applications
2-Acetyl-N-cyclopentylhydrazine-1-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Acetyl-N-cyclopentylhydrazine-1-carbothioamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with protein functions, leading to its observed biological effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Structural Features
Hydrazinecarbothioamide derivatives share a common core structure but differ in substituents, which influence molecular geometry, crystallinity, and intermolecular interactions.
| Compound | Substituents | Molecular Weight (g/mol) | Key Structural Notes |
|---|---|---|---|
| 2-Acetyl-N-cyclopentylhydrazine-1-carbothioamide (hypothetical) | Acetyl (C=O), cyclopentyl (N-linked) | ~255.3 (estimated) | Cyclopentyl group may enhance lipophilicity; acetyl group contributes to hydrogen bonding. |
| 2-{3-Methyl-2-[(2Z)-pent-2-en-1-yl]cyclopent-2-en-1-ylidene}-N-phenyl variant | Cyclopentenyl, phenyl, pentenyl | 313.45 | Single-crystal monoclinic structure (P21/n space group); extensive π-π stacking due to aromatic groups [1][2]. |
| (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(imidazolyl)propylidene]-N-(2-Cl-Ph) | Benzodioxol, imidazole, 2-chlorophenyl | Not reported | (E)-configuration confirmed via X-ray; imidazole and benzodioxol enhance planar rigidity [3]. |
| N1-(3-methoxypropyl)-2-(2-pyridylmethylidene) variant | Pyridyl, methoxypropyl | 252.34 | Methoxypropyl increases solubility; pyridyl group facilitates metal coordination [13]. |
Key Observations :
- Bulky substituents (e.g., cyclopentenyl, benzodioxol) enhance crystallinity and π-π interactions [1][3].
- Electron-withdrawing groups (e.g., nitro, chloro) alter electronic density, affecting reactivity and spectroscopy [8].
Comparison :
- Direct condensation (e.g., aldehyde + thiosemicarbazide) is common for simple derivatives [5].
- Metal complexes require post-synthetic coordination, often altering solubility and bioactivity [4].
Spectroscopic Properties
IR and X-ray data highlight functional group differences:
| Compound | IR Peaks (cm⁻¹) | X-ray Confirmation |
|---|---|---|
| 2-Benzoyl-N-phenyl variant (H1) | 1690 (C=O), 1189 (C=S), 3233 (NH) | Not reported |
| 4-Nitrobenzoyl variant (H4) | 1686 (C=O), 1546 (Ar-C=C), 1182 (C=S) | Nitro group reduces C=O frequency due to resonance [8]. |
| 2-{3-Methyl...}cyclopent-2-en-1-ylidene | Not reported | Monoclinic system (β = 92.75°); Rint = 0.064 [1]. |
Trends :
- C=O stretching frequencies decrease with electron-withdrawing substituents (e.g., nitro: 1686 cm⁻¹ vs. acetyl: ~1690 cm⁻¹) [8].
- C=S peaks remain consistent (~1180–1190 cm⁻¹), indicating minimal electronic perturbation [8].
Insights :
- Fluorophenyl substituents improve enzyme inhibitory activity through hydrophobic interactions [6].
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
